1-(4-Ethylpiperazin-1-yl)-2,2,2-trifluoroethanone;2,2,2-trifluoroacetic acid
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Overview
Description
1-(4-Ethylpiperazin-1-yl)-2,2,2-trifluoroethanone;2,2,2-trifluoroacetic acid is a compound that combines a piperazine derivative with trifluoroacetic acid. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
The synthesis of 1-(4-Ethylpiperazin-1-yl)-2,2,2-trifluoroethanone involves the reaction of 4-ethylpiperazine with trifluoroacetic anhydride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to ensure the reaction proceeds smoothly . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .
Chemical Reactions Analysis
1-(4-Ethylpiperazin-1-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes and biological activities . For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate their activity .
Comparison with Similar Compounds
1-(4-Ethylpiperazin-1-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Known for its central nervous system stimulant properties.
1-(3-Trifluoromethylphenyl)piperazine: Commonly found in combination with other piperazine derivatives and used in various research applications.
The uniqueness of 1-(4-Ethylpiperazin-1-yl)-2,2,2-trifluoroethanone lies in its specific combination of piperazine and trifluoroacetic acid moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2,2,2-trifluoroethanone;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.C2HF3O2/c1-2-12-3-5-13(6-4-12)7(14)8(9,10)11;3-2(4,5)1(6)7/h2-6H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHXVRQDTZGXOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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